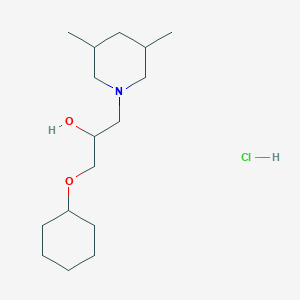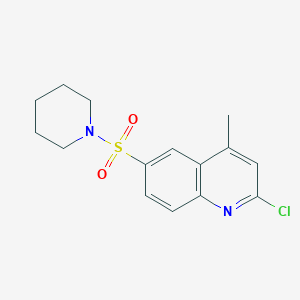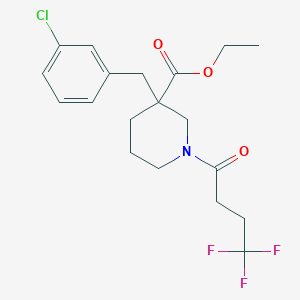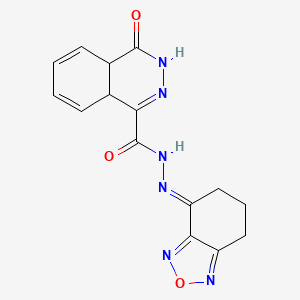![molecular formula C25H43N3O3 B6084958 1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6084958.png)
1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an azocane ring, a methoxy group, and a piperidine moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
- Formation of the azocane ring through cyclization reactions.
- Introduction of the methoxy group via methylation reactions.
- Attachment of the piperidine moiety through nucleophilic substitution reactions.
- Final coupling of the phenoxy and propanol groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
- 2-(Azocan-1-yl)-1-(2-methoxy-5-methylphenyl)ethan-1-amine
- 1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]ethanol
Uniqueness: 1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43N3O3/c1-27-14-10-21(11-15-27)17-26-18-22-8-9-24(30-2)25(16-22)31-20-23(29)19-28-12-6-4-3-5-7-13-28/h8-9,16,21,23,26,29H,3-7,10-15,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYPTYUEETYNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC(=C(C=C2)OC)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino]benzoate](/img/structure/B6084896.png)
![3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B6084908.png)

![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)

![2-METHOXY-4-{[(3-NITRO-4-PYRIDYL)AMINO]METHYL}PHENOL](/img/structure/B6084942.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylimidazol-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B6084994.png)
